Necrosulfonamide
Overview
Description
Necrosulfonamide (NSA) is a potent, selective necroptosis inhibitor . It inhibits mixed lineage kinase domain-like protein (MLKL), and blocks necrosis downstream of receptor-interacting serine-threonine kinase 3 (RIP3) activation . It has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis .
Molecular Structure Analysis
The molecular formula of Necrosulfonamide is C18H15N5O6S2 . Its molecular weight is 461.47 .
Chemical Reactions Analysis
Necrosulfonamide is known to inhibit necroptosis, a form of programmed cell death . It does this by selectively targeting the mixed lineage kinase domain-like protein (MLKL) .
Physical And Chemical Properties Analysis
Necrosulfonamide has a molecular weight of 461.47 . Its molecular formula is C18H15N5O6S2 .
Scientific Research Applications
Inhibition of Pyroptosis
Necrosulfonamide inhibits pyroptosis, a highly inflammatory form of cell death, by directly targeting gasdermin D, the protein responsible for forming pores in the cell membrane during pyroptosis. This inhibition is particularly relevant in the context of sepsis and other inflammatory diseases, suggesting potential therapeutic applications for necrosulfonamide in controlling excessive inflammation and cell death (Rathkey et al., 2018).
Targeting Necroptosis in Disease Models
Necrosulfonamide has been identified as a potent inhibitor of necroptosis, a form of programmed cell death, by selectively targeting the mixed lineage kinase domain-like protein (MLKL). This selective inhibition disrupts the formation of the necrosome complex, offering insights into therapeutic strategies against diseases where necroptosis plays a critical role (Liao et al., 2014).
Neuroprotective Effects in Brain Injury
Research has shown that necrosulfonamide can alleviate acute brain injury caused by intracerebral hemorrhage, highlighting its neuroprotective role. The compound achieves this by reducing neuroinflammation and inhibiting necroptosis, suggesting potential benefits in treating acute neurological injuries (Zhang et al., 2022).
Cardioprotective Effects
Studies on isolated perfused rat hearts subjected to ischemia-reperfusion injury have demonstrated the cardioprotective effects of necrosulfonamide. By inhibiting necroptosis, necrosulfonamide can significantly reduce myocardial infarct size and improve heart function post-injury, offering promising avenues for heart disease treatment (Dmitriev et al., 2016).
Attenuation of Spinal Cord Injury
Necrosulfonamide has been found to attenuate spinal cord injury through the inhibition of necroptosis. By reducing lesions and protecting neurons, this compound shows potential for therapeutic use in treating traumatic spinal cord injuries (Wang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
Record name | Necrosulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Necrosulfonamide | |
CAS RN |
432531-71-0 | |
Record name | Necrosulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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